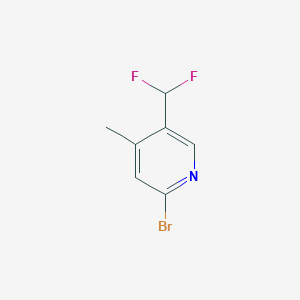

2-Bromo-5-(difluoromethyl)-4-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

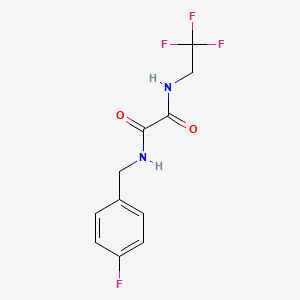

2-Bromo-5-(difluoromethyl)-4-methylpyridine (2-Br-5-DFM-4-MP) is an organic compound used in various scientific research applications. It is a brominated pyridine derivative that has been used in a variety of laboratory experiments. The compound is currently being studied for its potential applications in drug discovery, biochemistry, and catalysis.

Scientific Research Applications

Efficient Synthesis and Biological Activities

A study by Ahmad et al. (2017) presents an efficient synthesis of novel pyridine-based derivatives through a palladium-catalyzed Suzuki cross-coupling reaction. These derivatives exhibit potential as chiral dopants for liquid crystals and have been evaluated for anti-thrombolytic, biofilm inhibition, and haemolytic activities, showing moderate to good biological activity against specific targets (Ahmad et al., 2017).

Electrocatalytic Carboxylation

Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, leading to 6-aminonicotinic acid in an ionic liquid. This process demonstrates the potential for using CO2 as a raw material in organic synthesis, offering a sustainable pathway for synthesizing valuable chemical products (Feng et al., 2010).

Amination Using Copper Catalysis

Lang et al. (2001) explored the amination of aryl halides, including bromopyridines, using copper catalysis. This method features low catalyst loading, mild reaction temperatures, and pressures, illustrating a practical approach for synthesizing aminopyridines, which are crucial intermediates in pharmaceuticals and agrochemicals (Lang et al., 2001).

Radiosynthesis of Fluoropyridines

Pauton et al. (2019) achieved the synthesis of 2-amino-5-[18F]fluoropyridines through a palladium-catalyzed reaction, starting from 2-bromo-5-[18F]fluoropyridine. This work is significant for the development of radiopharmaceuticals and diagnostic agents in nuclear medicine (Pauton et al., 2019).

Synthesis of Metal-Complexing Molecular Rods

Schwab et al. (2002) developed efficient syntheses for 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and bipyrimidines, which are useful for preparing metal-complexing molecular rods. This research contributes to the field of coordination chemistry and the design of molecular electronic devices (Schwab et al., 2002).

properties

IUPAC Name |

2-bromo-5-(difluoromethyl)-4-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N/c1-4-2-6(8)11-3-5(4)7(9)10/h2-3,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRUAJRWGFRMFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(difluoromethyl)-4-methylpyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

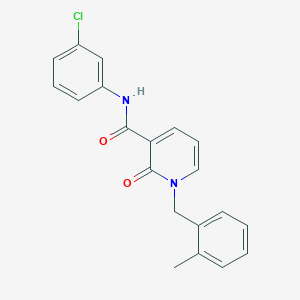

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B2986398.png)

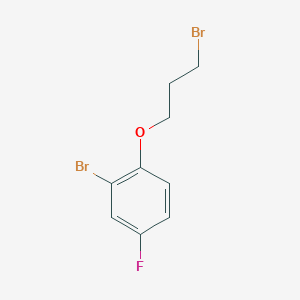

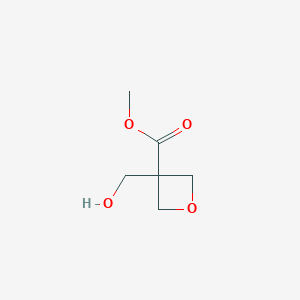

![1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2986403.png)

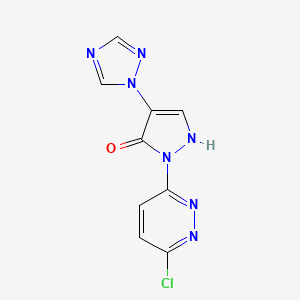

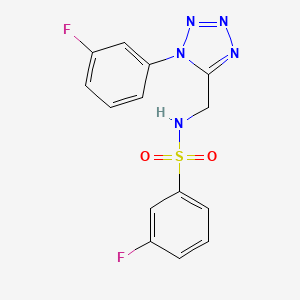

![N-(4-bromophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2986408.png)

![2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2986414.png)